molecular formula C17H29N5O3S B3789059 N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine

N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine

Cat. No.: B3789059
M. Wt: 383.5 g/mol
InChI Key: UDBRLUCWUNIZSG-UHFFFAOYSA-N
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Description

N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine is a complex organic compound with a unique structure that combines imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine typically involves multiple steps. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their functionalization and coupling.

    Imidazole Intermediate Preparation: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde under acidic conditions.

    Pyrazole Intermediate Preparation: The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-diketone.

    Functionalization: The intermediates are then functionalized with appropriate substituents, such as the methoxypropyl and methylsulfonyl groups.

    Coupling Reaction: The final step involves coupling the functionalized imidazole and pyrazole intermediates using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group, where nucleophiles like halides or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium iodide, acetone, and various nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine is unique due to its combination of imidazole and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O3S/c1-14(2)21(12-15-9-19-20(3)11-15)13-16-10-18-17(26(5,23)24)22(16)7-6-8-25-4/h9-11,14H,6-8,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBRLUCWUNIZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CN=C(N1CCCOC)S(=O)(=O)C)CC2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine
Reactant of Route 2
N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine
Reactant of Route 3
N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine
Reactant of Route 4
Reactant of Route 4
N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine
Reactant of Route 5
Reactant of Route 5
N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine
Reactant of Route 6
N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine

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